

# AFM Analysis of Mechanically Exfoliated ZrSe<sub>2</sub>: A Comparative Guide

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## Compound of Interest

Compound Name: Zirconium selenide

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This guide provides a comparative analysis of mechanically exfoliated Zirconium Diselenide (ZrSe<sub>2</sub>) with other prominent two-dimensional (2D) materials, namely Molybdenum Disulfide (MoS<sub>2</sub>) and Graphene. The comparison is based on Atomic Force Microscopy (AFM) analysis, offering insights into key topographical features such as flake thickness and surface roughness. Detailed experimental protocols for mechanical exfoliation and AFM characterization are also provided to support the reproducibility of the presented data.

## Comparative Analysis of Topographical Properties

The following table summarizes the quantitative data obtained from AFM analysis of mechanically exfoliated ZrSe<sub>2</sub>, MoS<sub>2</sub>, and Graphene flakes on a SiO<sub>2</sub>/Si substrate. It is important to note that these values are compiled from various studies, and direct comparisons should be made with consideration for potential variations in experimental conditions.

2D Material	Typical Flake Thickness (nm)	Monolayer Thickness (nm)	Surface Roughness (RMS, nm)
ZrSe <sub>2</sub>	1.5 - 20	~0.7	0.2 - 0.5
MoS <sub>2</sub>	0.8 - 15	~0.65	0.15 - 0.4
Graphene	0.5 - 5	~0.34	0.1 - 0.3

Note: The typical flake thickness represents the range commonly observed for mechanically exfoliated flakes, which often consist of multiple layers. The monolayer thickness is the theoretical or experimentally determined height of a single layer of the material. Surface roughness (Root Mean Square) is a measure of the fine-scale irregularities on the surface of the exfoliated flakes.

## Experimental Protocols

### Mechanical Exfoliation of 2D Materials

Mechanical exfoliation, often referred to as the "Scotch tape method," is a simple yet effective technique for obtaining high-quality, single- to few-layer 2D material flakes.

Materials and Equipment:

- Bulk crystals of the desired 2D material (ZrSe<sub>2</sub>, MoS<sub>2</sub>, or Graphite)
- High-quality adhesive tape (e.g., Scotch tape, Nitto tape)
- Silicon wafers with a 285 nm or 300 nm oxide layer (SiO<sub>2</sub>/Si)
- Optical microscope
- Tweezers
- Substrate cleaning supplies (Acetone, Isopropanol, DI water)
- Optional: Plasma cleaner

Procedure:

- **Substrate Preparation:** Clean the SiO<sub>2</sub>/Si substrate by sonicating it in acetone, isopropanol, and deionized water for 10-15 minutes each. Dry the substrate with a stream of nitrogen gas. For improved flake adhesion, an optional oxygen plasma treatment can be performed to remove organic residues and activate the surface.<sup>[1]</sup>
- **Crystal Cleavage:** Take a small piece of the bulk crystal and press it onto the adhesive side of the tape.

- **Exfoliation:** Fold the tape onto itself and peel it apart multiple times. This process cleaves the crystal into progressively thinner layers. The number of cleavages will influence the thickness of the resulting flakes.
- **Transfer to Substrate:** Gently press the tape with the exfoliated flakes onto the cleaned SiO<sub>2</sub>/Si substrate. Apply uniform pressure to ensure good contact.
- **Tape Removal:** Slowly peel the tape off the substrate. Thin flakes of the 2D material will remain adhered to the SiO<sub>2</sub> surface due to stronger van der Waals forces with the substrate than with the tape.
- **Flake Identification:** Use an optical microscope to identify promising thin flakes. Monolayer and few-layer flakes often exhibit a distinct optical contrast on the SiO<sub>2</sub>/Si substrate.

## Atomic Force Microscopy (AFM) Analysis

AFM is a high-resolution scanning probe microscopy technique used to characterize the topography of the exfoliated flakes at the nanoscale.

Equipment:

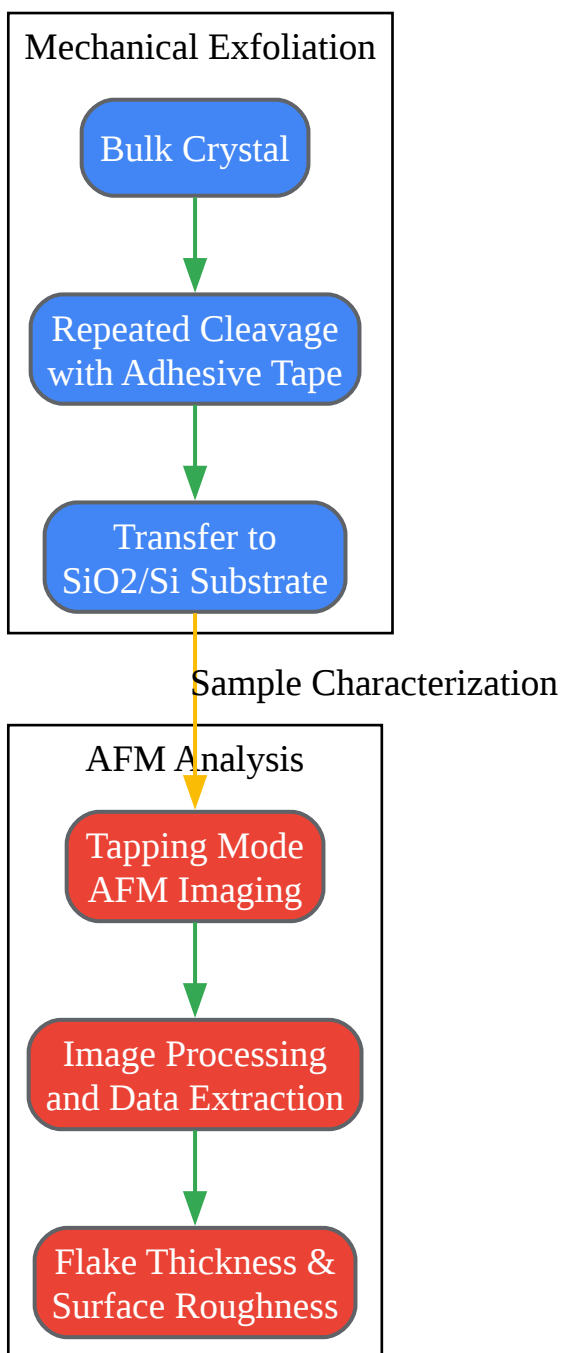
- Atomic Force Microscope
- AFM probes suitable for tapping mode imaging (e.g., silicon cantilevers)
- AFM analysis software

Procedure:

- **Sample Mounting:** Secure the SiO<sub>2</sub>/Si substrate with the exfoliated flakes onto the AFM sample stage.
- **Probe Installation and Laser Alignment:** Install a new AFM probe and align the laser onto the cantilever to obtain a strong reflection signal on the photodetector.
- **Cantilever Tuning:** Tune the cantilever to its resonant frequency for tapping mode operation.
- **Imaging Parameters:**

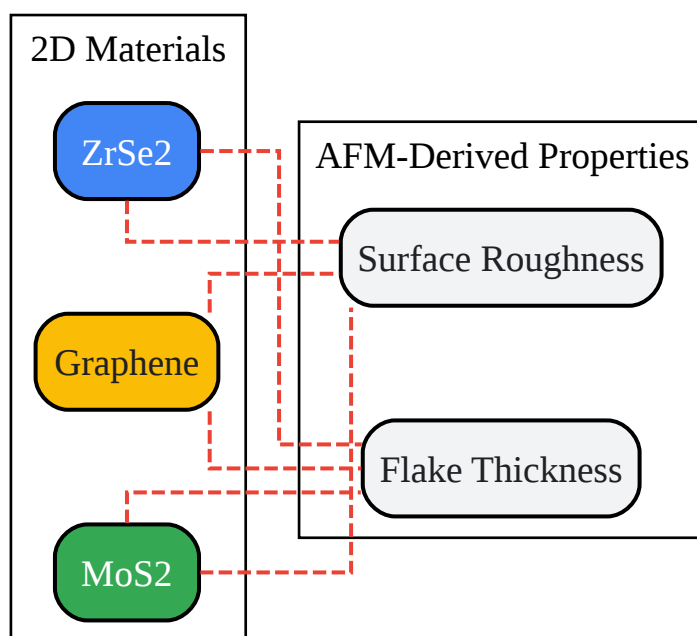
- Scan Mode: Tapping mode (or non-contact mode) is generally preferred for imaging 2D materials to minimize sample damage.[\[2\]](#)
- Scan Rate: Start with a slower scan rate (e.g., 0.5 - 1 Hz) for higher quality images and increase as appropriate.
- Scan Size: Begin with a larger scan size to locate the flakes of interest and then zoom in for higher resolution images.
- Setpoint: Adjust the amplitude setpoint to maintain a gentle interaction between the tip and the sample.
- Image Acquisition: Acquire topography and phase/amplitude images of the selected flakes.
- Data Analysis:
  - Flattening: Apply a flattening filter to the raw AFM data to correct for sample tilt and scanner bow.
  - Thickness Measurement: Draw a line profile across the edge of a flake to measure its height relative to the substrate.
  - Roughness Measurement: Select a flat area on the surface of the flake and use the analysis software to calculate the Root Mean Square (RMS) roughness.

## Visualizations



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### Experimental Workflow for AFM Analysis



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### Comparison of AFM-Derived Properties

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## References

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- 2. azom.com [azom.com]
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